2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a difluoropyrrolidine moiety, which contributes to its unique chemical properties.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)10-13(9-19(25)26)24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLUXWZQFASKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the difluoropyrrolidine intermediate, which is then coupled with the Fmoc-protected amino acid. The reaction conditions often include the use of organic solvents, such as dichloromethane, and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions may target the difluoropyrrolidine moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce partially or fully reduced pyrrolidine derivatives.
Scientific Research Applications
Synthesis and Production
The synthesis of this compound typically involves several steps, starting with the preparation of the difluoropyrrolidine intermediate. Common reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), often in organic solvents like dichloromethane. In industrial settings, automated peptide synthesizers are utilized for large-scale production, incorporating high-performance liquid chromatography (HPLC) for purification.
Scientific Research Applications
The applications of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid span various fields:
Chemistry
- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules and peptides. Its unique structure allows for the development of various derivatives with tailored functionalities.
Biology
- Enzyme-Substrate Interactions : This compound is employed to study enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms.
- Protein Folding Studies : It aids in understanding protein folding processes, which are essential for the proper functioning of biological systems.
Medicine
- Drug Development : The compound is investigated for potential use in drug design, particularly as an enzyme inhibitor. Its difluoropyrrolidine moiety may interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
- Specialty Chemicals Production : Utilized in the production of specialty chemicals and advanced materials, it contributes to innovations in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active site of the molecule. The difluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
- 2-{1-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]methyl}cyclobutylacetic acid
Uniqueness: 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid is unique due to the presence of the difluoropyrrolidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in biological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and potential therapeutic applications.
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 432.43 g/mol. The presence of the difluoropyrrolidine moiety contributes to its biological activity by influencing interactions with biological targets.
The primary mechanism of action for this compound lies in its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the pyrrolidine ring during the synthesis process, preventing unwanted side reactions. This protection is crucial for maintaining the integrity of peptide chains during elongation and modification processes.
Enzyme Interaction
The compound has shown potential interactions with various enzymes and receptors, which may influence its biological activity. The difluoro substitution on the pyrrolidine ring enhances hydrophobic interactions, potentially increasing binding affinity to target proteins or enzymes involved in metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that compounds containing pyrrolidine rings can modulate inflammatory responses. The ability of this compound to interact with inflammatory mediators could position it as a candidate for further investigation in anti-inflammatory therapies.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of Amino Groups : The amino group of proline is protected using Fmoc chloride.
- Formation of Pyrrolidine Ring : Cyclization reactions are employed to form the pyrrolidine ring.
- Introduction of Difluoro Group : The difluoro substitution is introduced through halogenation reactions.
- Deprotection : Finally, the Fmoc group can be removed under mild basic conditions to yield the active compound.
Case Study 1: Peptide Synthesis Applications
In a study focused on peptide synthesis, researchers utilized this compound to create novel peptide sequences with enhanced stability and activity against specific biological targets. The results indicated improved yields and purity compared to traditional methods without the Fmoc protection strategy.
Case Study 2: Antimicrobial Testing
Another study evaluated derivatives of similar structures for their antimicrobial properties against various pathogens. Although direct testing on this specific compound was not conducted, results suggested that modifications could lead to significant antimicrobial activity, warranting further exploration.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid?
- Answer: Synthesis requires precise control over fluorination and protecting-group strategies. The 4,4-difluoropyrrolidine core is typically synthesized via cyclization of fluorinated precursors, followed by Fmoc protection of the amine group. Challenges include minimizing racemization (critical for stereospecific applications) and optimizing solvent systems (e.g., dichloromethane or THF) to stabilize reactive intermediates . Purification often involves reverse-phase HPLC or silica-gel chromatography to isolate high-purity product.
Q. How is this compound characterized to confirm structural integrity?
- Answer:
- NMR Spectroscopy: H and F NMR are used to verify fluorination patterns and Fmoc-group integration.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H] for CHFNO: 403.38 g/mol) .
- Chiral HPLC: Validates enantiomeric purity, critical for biological studies .
Q. What are the primary applications of this compound in peptide synthesis?
- Answer: The Fmoc group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS). The 4,4-difluoro modification enhances conformational rigidity, influencing peptide secondary structures (e.g., β-turn stabilization) . This is valuable in designing protease-resistant peptides or constrained epitopes for antibody development.
Advanced Research Questions
Q. How do computational methods aid in optimizing reaction pathways for derivatives of this compound?
- Answer: Quantum mechanical calculations (e.g., DFT) model fluorination energetics and transition states to predict regioselectivity. Machine learning algorithms (e.g., ICReDD’s reaction path search) analyze experimental datasets to recommend optimal catalysts (e.g., Pd/C for hydrogenolysis) or solvent systems, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Answer: Conflicting SDS entries (e.g., acute toxicity classifications in vs. "no data available" in ) necessitate:
- In vitro assays: Use HepG2 or HEK293 cells to assess cytotoxicity (IC).
- In silico modeling: Tools like ECOSAR predict ecotoxicity based on structural analogs.
- Peer-reviewed validation: Cross-reference with databases like PubChem or ECHA for updated classifications .
Q. What strategies mitigate aggregation issues during SPPS when using fluorinated pyrrolidine derivatives?
- Answer:
- Solvent optimization: Use DMF with 0.1% Triton X-100 to improve solubility.
- Pseudoproline dipeptides: Incorporate (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid to disrupt β-sheet formation .
- Microwave-assisted synthesis: Enhances coupling efficiency and reduces aggregation .
Methodological Tables
Table 1: Comparison of Synthetic Approaches for Fluorinated Pyrrolidine Derivatives
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Cyclization + Fmoc | 62 | 98 | Racemization at C2 | |
| Microwave-assisted | 78 | 99 | Scalability limitations | |
| Enzymatic resolution | 45 | 99.5 | Low throughput |
Table 2: Analytical Parameters for Quality Control
| Technique | Critical Parameters | Acceptable Range |
|---|---|---|
| Chiral HPLC | Retention time (R) difference ≥1.5 min | ≥99% enantiomeric excess |
| F NMR | Chemical shift (δ) for CF: ~-120 ppm | Single peak, no splitting |
| HRMS | Mass accuracy ≤3 ppm | Confirmed molecular ion |
Safety and Handling
Q. What are the recommended storage conditions to ensure compound stability?
- Answer: Store at -20°C under inert gas (argon) in amber vials to prevent Fmoc-group degradation. Avoid moisture (hygroscopic) and UV exposure .
Q. How should accidental exposure during handling be managed?
- Answer:
- Inhalation: Move to fresh air; monitor for respiratory irritation (H335 hazard) .
- Skin contact: Wash with 10% acetic acid to neutralize basic byproducts, followed by soap/water .
- Waste disposal: Incinerate via EPA-approved methods to avoid environmental release .
Advanced Experimental Design
Q. How can researchers design experiments to study the conformational effects of 4,4-difluorination in peptide backbones?
- Answer:
- Circular Dichroism (CD): Compare α-helix/β-sheet content in fluorinated vs. non-fluorinated peptides.
- X-ray Crystallography: Resolve crystal structures to analyze dihedral angle constraints imposed by CF groups .
- Molecular Dynamics (MD): Simulate backbone flexibility using AMBER or CHARMM force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
